

Mass Spectrometry Application Note: 1-(2-(Dimethylamino)phenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-(Dimethylamino)phenyl)ethanone
CAS No.:	10336-55-7
Cat. No.:	B084727

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Executive Summary

This application note details the mass spectrometric analysis of **1-(2-(Dimethylamino)phenyl)ethanone** (also known as 2'-dimethylaminoacetophenone). This compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functionalized aromatic systems.

Crucial Distinction: Researchers must distinguish this compound from its isomer, 2-(dimethylamino)-1-phenylethanone (phenacyl dimethylamine). The target molecule discussed here carries the dimethylamino substituent on the phenyl ring at the ortho position, not on the alkyl chain. This structural difference fundamentally alters the fragmentation pathways due to the "Ortho Effect," a phenomenon we will exploit for specific identification.

Key Chemical Properties

Property	Value
IUPAC Name	1-[2-(dimethylamino)phenyl]ethanone
Common Name	2'-Dimethylaminoacetophenone
CAS Number	10336-55-7
Molecular Formula	C ₁₀ H ₁₃ NO
Monoisotopic Mass	163.0997 Da
Polarity	Basic (Tertiary Amine)
LogP	~2.1

Instrumentation & Method Development

Ionization Source Selection

For this molecule, Electrospray Ionization (ESI) in positive mode (ESI+) is the preferred method for quantitative LC-MS/MS workflows due to the high proton affinity of the tertiary dimethylamino group.

Electron Ionization (EI) is recommended for structural elucidation and impurity profiling (GC-MS), as it provides a fingerprint fragmentation pattern driven by the aromatic stability and the ortho substituent interaction.

LC-MS/MS Protocol (Recommended)

System: UHPLC coupled to Triple Quadrupole MS (QqQ).

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:

- 0.0 min: 10% B
- 5.0 min: 90% B
- 6.0 min: 90% B
- 6.1 min: 10% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 μ L.

Mass Spectrometer Parameters (ESI+)

- Capillary Voltage: 3.5 kV.
- Desolvation Temperature: 350°C.
- Gas Flow: 10 L/min.
- Scan Mode: Multiple Reaction Monitoring (MRM).

Mass Spectral Characterization ESI+ Fragmentation (LC-MS/MS)

In ESI+, the molecule forms a stable protonated molecular ion

- Precursor Ion: m/z 164.1
- Primary Transition (Quantifier): m/z 164.1 \rightarrow 122.1
 - Mechanism: Loss of Ketene (

, 42 Da). The protonated ketone undergoes a rearrangement where the acetyl group is cleaved, often facilitated by the ortho amino group stabilizing the resulting cation.

- Secondary Transition (Qualifier): m/z 164.1 \rightarrow 146.1

- Mechanism: Loss of Water (

, 18 Da). This is a classic "Ortho Effect." The carbonyl oxygen abstracts a hydrogen from the spatially proximate N-methyl group, leading to the elimination of water and ring closure (potentially forming an indole-like cation).

EI Fragmentation (GC-MS)

The EI spectrum provides a structural fingerprint distinct from the para isomer.

- Molecular Ion (

): m/z 163 (Strong intensity).

- Base Peak: m/z 148 (

).

- Mechanism: Alpha-cleavage of the methyl group from the ketone, or loss of a methyl radical from the dimethylamino group. The formation of the acylium ion is electronically favored.

- Characteristic Fragment: m/z 120 (

).

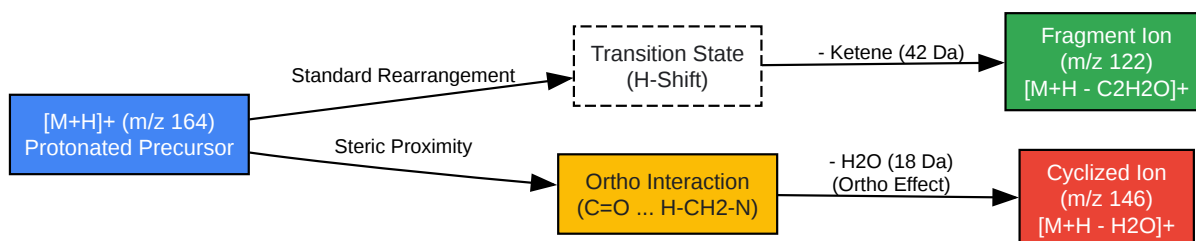
- Mechanism: Loss of the entire acetyl group, leaving the dimethylaminophenyl cation.

Structural Elucidation & The Ortho Effect

The proximity of the carbonyl group and the dimethylamino group allows for a specific Hydrogen Transfer Mechanism unavailable to the meta or para isomers.

Diagram 1: Fragmentation Pathway & Ortho Effect

The following diagram illustrates the mechanistic difference between the standard fragmentation and the ortho-specific pathway.



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Caption: Mechanistic divergence in ESI+ MS/MS showing the standard ketene loss vs. the ortho-specific water loss pathway.

Experimental Protocol: Sample Preparation

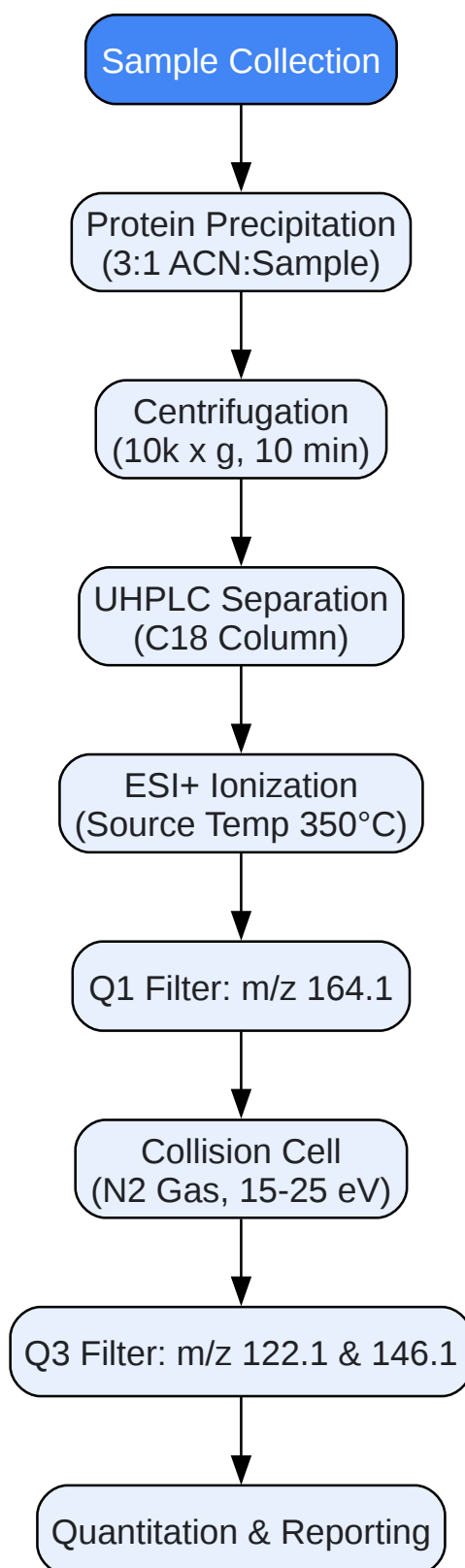
To ensure reproducibility and minimize matrix effects, follow this "Dilute-and-Shoot" protocol optimized for plasma or reaction mixture analysis.

Step-by-Step Workflow

- Stock Preparation:
 - Weigh 10 mg of **1-(2-(Dimethylamino)phenyl)ethanone** reference standard.
 - Dissolve in 10 mL of Methanol (HPLC Grade) to create a 1 mg/mL (1000 ppm) Master Stock.
 - Store at -20°C (Stable for 3 months).
- Working Standard:
 - Dilute Master Stock 1:100 in 50% Acetonitrile/Water to obtain 10 µg/mL.
 - Prepare a calibration curve from 1 ng/mL to 1000 ng/mL.
- Sample Extraction (Plasma/Biologicals):
 - Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

- Add 150 μL of ice-cold Acetonitrile (containing Internal Standard, e.g., Acetophenone-d5).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer 100 μL of supernatant to an LC vial.
- Inject 2 μL into the LC-MS/MS.

Diagram 2: Analytical Workflow



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Caption: Step-by-step analytical workflow from sample preparation to data reporting.

References

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Sources

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- [3. Ethanone, 2-\(dimethylamino\)-1-phenyl- | C₁₀H₁₃NO | CID 137890 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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